molecular formula C23H18N2O5 B2779149 ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate CAS No. 500198-87-8

ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate

Cat. No.: B2779149
CAS No.: 500198-87-8
M. Wt: 402.406
InChI Key: ZJBVILULUKVMMT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate is a synthetic organic compound featuring a benzo[de]isoquinoline-1,3-dione core linked to an ethyl benzoate group via an acetamido bridge. The benzo[de]isoquinoline moiety is a planar, aromatic system with electron-withdrawing ketone groups, while the ethyl benzoate ester enhances lipophilicity.

Properties

IUPAC Name

ethyl 4-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-2-30-23(29)15-9-11-16(12-10-15)24-19(26)13-25-21(27)17-7-3-5-14-6-4-8-18(20(14)17)22(25)28/h3-12H,2,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBVILULUKVMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate typically involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones . The reaction conditions often involve heating the mixture in ethanol or acetonitrile for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzo[de]isoquinoline derivatives, which can have different functional groups such as amines, thioureas, and hydrazones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[de]isoquinoline Cores

Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate
  • Structure: Direct linkage of the benzoate ester to the benzo[de]isoquinoline core without an acetamido spacer.
  • Properties: Crystallographic data () confirms planar geometry, favoring solid-state packing.
  • Applications : Primarily studied for crystallographic behavior, lacking reported biological activity .
Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
  • Structure: Nitro substituent at position 6 of the benzo[de]isoquinoline core.
  • Properties : The nitro group introduces strong electron-withdrawing effects, altering electronic transitions (λmax shifts) and reactivity. Molecular weight: 376.32 g/mol .
  • Applications: Potential use in nitroreductase-sensitive prodrugs or as a fluorescent probe in oxidative environments .
Methyl 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
  • Structure : Piperidinyl substituent at position 4.
  • Properties: The basic piperidine group enhances solubility in acidic conditions. Used in biophotonics for surface grafting onto ZnO nanoparticles via its carboxylic acid derivative .
  • Applications: Fluorescent nanohybrid materials for biosensing .

Analogues with Ethyl Benzoate Backbones

Ethyl 4-[[2-[5-(2-methoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate
  • Structure: Methoxy-oxoethoxy substituent on the isoquinoline ring.
  • Properties: Increased hydrophilicity due to the ether linkage. CAS No. 868225-22-3; synonyms include ZINC2712406 .
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
  • Structure: Pyridazinyl-phenethylamino substituent.
  • Properties : Basic pyridazine moiety enhances solubility and metal-coordination ability.
  • Applications : Studied as a cholinesterase inhibitor, highlighting the role of heterocycles in enzyme binding .

Key Observations :

  • Synthetic Yields : The target compound’s yield is unspecified, but amide couplings (as in ) typically achieve ~70–95% yields using HATU/TEA .
  • Melting Points : ’s compound melts at 138°C, suggesting higher crystallinity due to Cl/S substituents .
  • Bioactivity : Quaternary ammonium derivatives (e.g., 7b-C9) show cholinesterase inhibition, while acetamido-linked compounds may target similar enzymes .

Biological Activity

Ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure features a benzo[de]isoquinoline core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C21H19N1O4C_{21}H_{19}N_{1}O_{4}, with a molecular weight of approximately 365.39 g/mol. The compound consists of an ethyl ester linked to a benzo[de]isoquinoline derivative, which contributes to its biological properties.

Anticancer Properties

Recent studies suggest that derivatives of benzo[de]isoquinoline exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies have demonstrated that certain derivatives can inhibit the growth of multiple cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanisms of Action : The proposed mechanisms include the inhibition of sirtuins, which are proteins involved in cellular regulation and longevity. For example, one study indicated that quinoline derivatives could inhibit sirtuin activity, leading to decreased cancer cell viability .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinoline derivatives have been documented to possess antibacterial and antifungal activities:

  • Antibacterial Activity : Some studies have shown that related compounds can effectively combat bacterial strains by disrupting bacterial cell walls or inhibiting essential enzymes.
  • Antifungal Activity : Similar derivatives have also demonstrated efficacy against fungal pathogens, suggesting a broad spectrum of antimicrobial action .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of benzo[de]isoquinoline derivatives. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects:

  • Inhibition of COX Enzymes : Several studies have reported that specific derivatives can inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators .

Study 1: Anticancer Evaluation

A study evaluating a series of quinoline derivatives found that one compound exhibited IC50 values in the low micromolar range against breast cancer cells. The study proposed that the mechanism involved the induction of reactive oxygen species (ROS), leading to apoptosis .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of several benzo[de]isoquinoline derivatives, including this compound. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

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